2'-Hydroxy-4,4',6'-trimethoxychalcone
Overview
Description
2’-Hydroxy-4,4’,6’-trimethoxychalcone, also known as Flavokawain A, is a natural product with the linear formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It has a molecular weight of 314.33 . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Synthesis Analysis
A convenient 10-grams-scale synthesis of 2-hydroxy-3,4,6-trimethoxychalcone is described . The synthesis involves a Wittig reaction in acetonitrile at 80°C .
Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-4,4’,6’-trimethoxychalcone can be represented by the SMILES string COc1ccc (\C=C\C (=O)c2c (O)cc (OC)cc2OC)cc1 .
Chemical Reactions Analysis
2’-Hydroxy-4,4’,6’-trimethoxychalcone may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Physical And Chemical Properties Analysis
2’-Hydroxy-4,4’,6’-trimethoxychalcone is a solid with a melting point of 112-116 °C (lit.) . It has a predicted boiling point of 529.9±50.0 °C and a predicted density of 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Antimicrobial Effects : 2'-Hydroxy-4,4',6'-trimethoxychalcone showed antimicrobial activity against bacteria like Staphylococcus aureus and yeast such as Candida albicans. This indicates its potential as a source for developing antimicrobial agents (Costa et al., 2016).
Antimitotic Agent in Cancer Research : It has been evaluated as an antimitotic agent that can induce mitotic catastrophe in MCF-7 breast cancer cells. This suggests its potential use in cancer therapy (Masawang et al., 2014).
Synthesis and Structural Studies : Several studies have focused on the synthesis of 2',6'-dihydroxychalcones and related compounds, including 2'-Hydroxy-4,4',6'-trimethoxychalcone, and explored their crystal structures. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Miles et al., 1989).
Inhibition of Nitric Oxide Production and Tumor Cell Proliferation : This compound and its analogues have been studied for their effects on inhibiting nitric oxide production in macrophages and tumor cell proliferation, highlighting its potential in anti-inflammatory and anti-cancer applications (Rao et al., 2009).
Overcoming Drug Resistance in Cancer : 2'-Hydroxy-4,4',6'-trimethoxychalcone has been evaluated for its ability to overcome P-glycoprotein-mediated multi-drug resistance in cancer cells, which is a significant challenge in cancer treatment (Shin et al., 2015).
ROS-Induced Apoptosis in Lung Cancer Cells : A study on 2-Hydroxy-3',5,5'-trimethoxychalcone, a related compound, revealed its role in triggering reactive oxygen species-induced apoptosis in lung cancer cells, independent of p53, which is a critical tumor suppressor gene. This research provides insights into the potential mechanisms of chalcone derivatives in cancer therapy (Gil et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Flavokawain A | |
CAS RN |
37951-13-6, 3420-72-2 | |
Record name | Flavokawain A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3420-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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